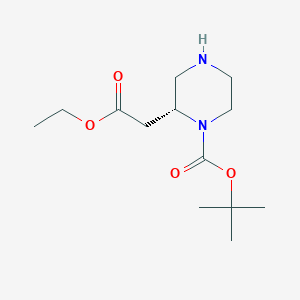![molecular formula C8H7N3O2 B13032649 2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13032649.png)
2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid typically involves the use of pyrrole derivatives as starting materials. One common method includes the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions to form the triazine ring . The reaction is carried out in a two-vessel-operated process, yielding the desired compound with an overall yield of 55% .
Industrial Production Methods
For industrial-scale production, the process involves the use of readily available raw materials such as pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach. This method not only ensures a higher yield but also addresses safety concerns and impurity control during the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry for drug development .
Aplicaciones Científicas De Investigación
2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an inhibitor for certain enzymes and proteins.
Medicine: Integral part of antiviral drugs like remdesivir, which is used for the treatment of COVID-19.
Industry: Employed in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid involves its interaction with specific molecular targets, such as kinases and polymerases. By binding to these targets, the compound can inhibit their activity, leading to therapeutic effects. For instance, in the case of remdesivir, the compound inhibits the RNA-dependent RNA polymerase of the virus, preventing viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, known for its antiviral and anticancer properties.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: Used in the treatment of norovirus infections.
Brivanib Alaninate: An antitumorigenic drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety.
Uniqueness
2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C8H7N3O2 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-4-6-2-3-7(8(12)13)11(6)10-5/h2-4H,1H3,(H,12,13) |
Clave InChI |
NCJGDOARTNKKJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=CC=C2C(=O)O)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13032574.png)


![9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate](/img/structure/B13032590.png)
![2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B13032595.png)
![7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13032608.png)

![(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13032631.png)


![Methyl benzo[c]isothiazole-5-carboxylate](/img/structure/B13032646.png)
